molecular formula C16H13N5O4 B7697435 N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7697435
M. Wt: 339.31 g/mol
InChI Key: SLDOFLGWQWAADO-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Attachment of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl moiety.

    Introduction of the nitrophenyl group: This can be done via a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the propanamide linkage: This step involves the reaction of the oxadiazole derivative with a suitable amine to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form aniline derivatives.

    Substitution: The pyridinyl and oxadiazole rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,3,4-oxadiazol-5-yl]propanamide

Uniqueness

N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitrophenyl group can influence its electronic properties, while the oxadiazole ring can enhance its stability and binding interactions.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c22-14(18-12-2-1-3-13(10-12)21(23)24)4-5-15-19-16(20-25-15)11-6-8-17-9-7-11/h1-3,6-10H,4-5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOFLGWQWAADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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